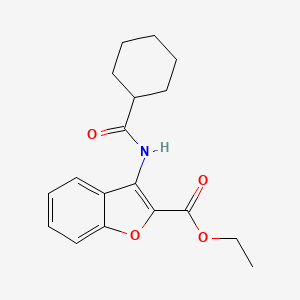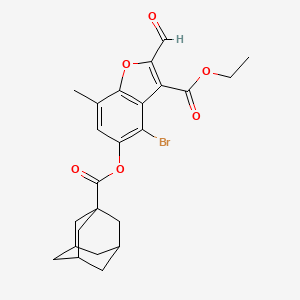
Ethyl 5-(adamantane-1-carbonyloxy)-4-bromo-2-formyl-7-methyl-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Synthesis Analysis
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The synthesis of unsaturated adamantane derivatives is a promising line of research in adamantane chemistry .Molecular Structure Analysis
Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties. As members of the larger family of diamondoids, these caged hydrocarbons are nanoscale substructures of the sp3-hybridized diamond lattice and are characterized by a high degree of symmetry .Chemical Reactions Analysis
A wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Physical And Chemical Properties Analysis
Adamantane is a white solid with a camphor-like odor. It is the simplest diamondoid. The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Quantitative Assessment and Noncovalent Interactions : Research on adamantane derivatives, such as the adamantane-1,3,4-thiadiazole hybrids, emphasizes the synthesis and crystallographic analysis to understand noncovalent interactions. These studies utilize techniques like quantum theory of atoms-in-molecules (QTAIM) and Hirshfeld surface analysis to characterize the structural nuances of adamantane-based compounds (El-Emam et al., 2020).
Benzofuran Derivatives Synthesis : The synthesis of benzofuran derivatives from ethyl 2-acylphenoxyacetates demonstrates the versatility of adamantane-related compounds in organic synthesis. This research outlines methods for generating various isomers and exploring the impact of different acyl groups on product distribution (Suzuki, 1985).
Advanced Polymerization Techniques : Studies on the cationic ring-opening polymerization of adamantane derivatives highlight the development of materials with significant thermal stability. These investigations contribute to the understanding of polymer science and material engineering, offering insights into the solubility and thermal properties of polymers based on adamantane structures (Inomata et al., 2013).
Bioactivity and Chemical Reactions
Antimicrobial Activity : The exploration of adamantane derivatives' antimicrobial properties reveals their potential in combating various bacterial and fungal pathogens. Synthesis and bioactivity assessments of compounds like hydrazide-hydrazones with the adamantane carbonyl moiety offer promising avenues for developing new antimicrobial agents (Pham et al., 2019).
Mechanistic Insights into Catalytic Processes : Investigations into the mechanisms of reactions over catalysts, such as ZSM-5, elucidate the role of adamantane derivatives in facilitating carbon-carbon bond formation. This research deepens the understanding of catalytic processes and the synthesis of higher molecular weight products from simpler molecules (Anderson et al., 1980).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 5-(adamantane-1-carbonyloxy)-4-bromo-2-formyl-7-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BrO6/c1-3-29-22(27)18-17(11-26)30-21-12(2)4-16(20(25)19(18)21)31-23(28)24-8-13-5-14(9-24)7-15(6-13)10-24/h4,11,13-15H,3,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWTZFOIKAVVHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C=C2C)OC(=O)C34CC5CC(C3)CC(C5)C4)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BrO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(adamantane-1-carbonyloxy)-4-bromo-2-formyl-7-methyl-1-benzofuran-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

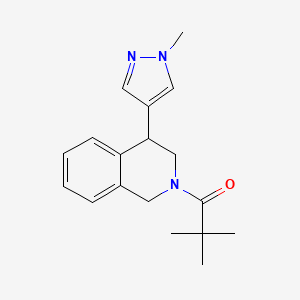
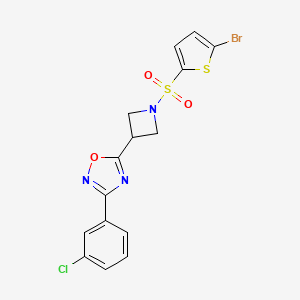
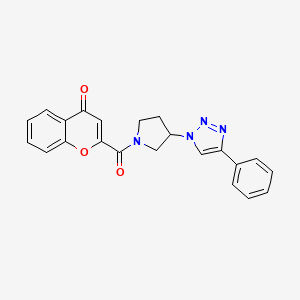
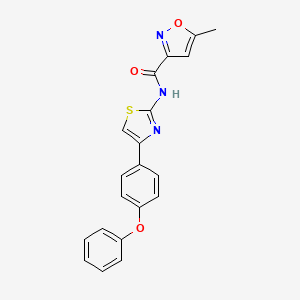
![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2984655.png)
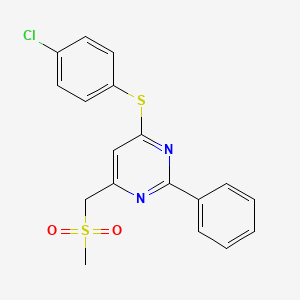
![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2984660.png)
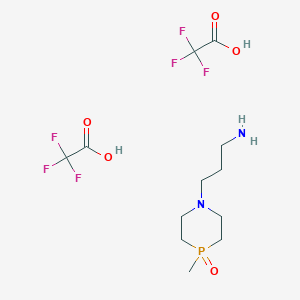
![7-[(2-Chlorophenyl)methyl]-8-heptylsulfanyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2984663.png)

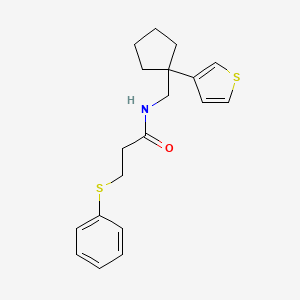
![methyl 4-(2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B2984667.png)
![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2984672.png)
